molecular formula C13H18FNO3 B1524325 tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-16-7

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B1524325
CAS No.: 1311320-16-7
M. Wt: 255.28 g/mol
InChI Key: GAHLVVSVSXNJDS-LLVKDONJSA-N
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Description

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and (2S)-2-(4-fluorophenyl)-2-hydroxyethylamine.

    Protection of Amino Group: The amino group of (2S)-2-(4-fluorophenyl)-2-hydroxyethylamine is protected using a tert-butyl carbamate group.

    Coupling Reaction: The protected amine is then coupled with tert-butyl carbamate under suitable reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the deprotection of the amino group to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in organic synthesis.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in the context of carbamate-based inhibitors.

Medicine

    Drug Development: It is explored for its potential as a drug candidate or as a building block in the synthesis of bioactive molecules.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
  • tert-butyl N-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]carbamate
  • tert-butyl N-[(2S)-2-(4-methylphenyl)-2-hydroxyethyl]carbamate

Uniqueness

The presence of the fluorophenyl group in tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. The fluorine atom can also influence the compound’s metabolic stability and binding interactions with molecular targets.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLVVSVSXNJDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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